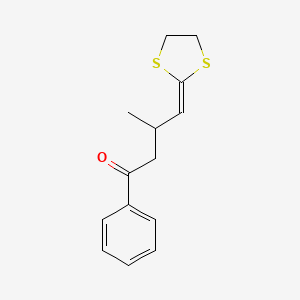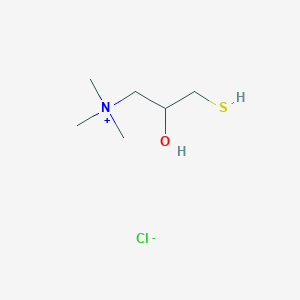
2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride is a quaternary ammonium compound with a variety of applications in different fields. This compound is known for its high solubility in water and its ability to act as a surfactant, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride typically involves the reaction of trimethylamine with 3-chloro-2-hydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through crystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol form using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Sodium hydroxide, methanol, and reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride involves its ability to interact with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell walls, making it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- Cetyltrimethylammonium bromide
- Cetylpyridinium chloride
Comparison: Compared to these similar compounds, 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride is unique due to its thiol group, which imparts additional reactivity and functionality. This makes it particularly useful in applications requiring redox activity or thiol-specific interactions .
Propiedades
Número CAS |
113679-28-0 |
|---|---|
Fórmula molecular |
C6H16ClNOS |
Peso molecular |
185.72 g/mol |
Nombre IUPAC |
(2-hydroxy-3-sulfanylpropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H15NOS.ClH/c1-7(2,3)4-6(8)5-9;/h6,8H,4-5H2,1-3H3;1H |
Clave InChI |
FJXOFKZSUHZEHJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(CS)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


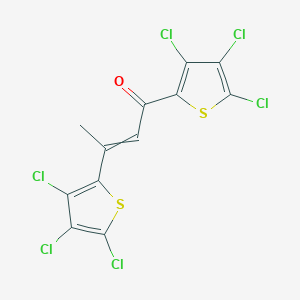
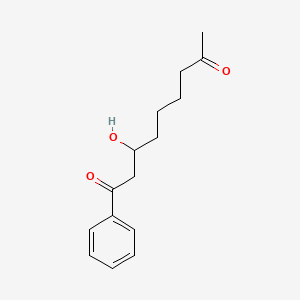
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
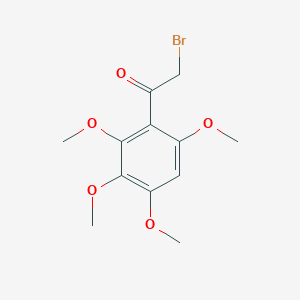

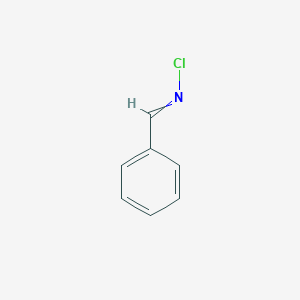
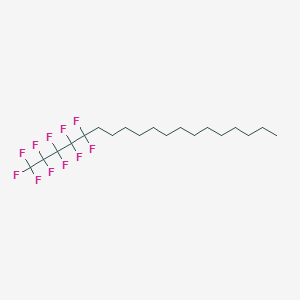
![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

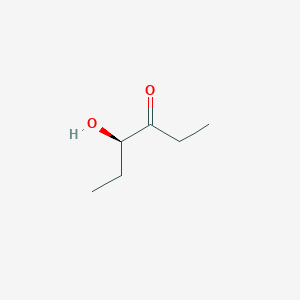
![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)
